molecular formula C22H17FN2O2S B2775875 2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 866151-13-5

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2775875
CAS No.: 866151-13-5
M. Wt: 392.45
InChI Key: ZDGBGDHTFRAWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H17FN2O2S and its molecular weight is 392.45. The purity is usually 95%.
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Biological Activity

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, commonly referred to as FPA, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of FPA is C22H17FN2O2S, with a molecular weight of 392.45 g/mol. Its structure features a benzothiazole moiety linked to a phenoxyacetamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H17FN2O2S
Molecular Weight392.45 g/mol
Purity≥ 95%

Antimicrobial Activity

FPA exhibits significant antimicrobial properties. A study demonstrated that derivatives of similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

Research has indicated that compounds with similar benzothiazole structures possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). FPA's efficacy was evaluated in vitro, showing promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells .

Anti-inflammatory Effects

FPA has been studied for its anti-inflammatory properties. Compounds within the same class have shown the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

The biological activity of FPA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : FPA may inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Biological Receptors : The compound's structure allows it to interact with various receptors in the body, modulating signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of FPA against standard antibiotics. Results indicated that FPA exhibited superior antibiofilm activity compared to cefadroxil at a concentration of 100 μg/100 μL, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Cytotoxicity Assessment

In vitro assays on MCF-7 and HCT-116 cells revealed that FPA significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutics, indicating a strong potential for further development as an anticancer drug .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGBGDHTFRAWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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